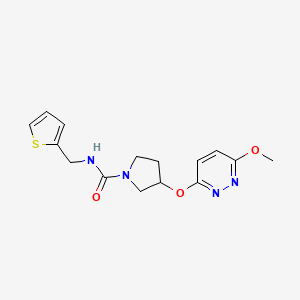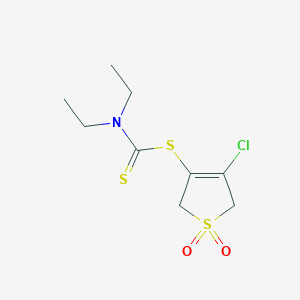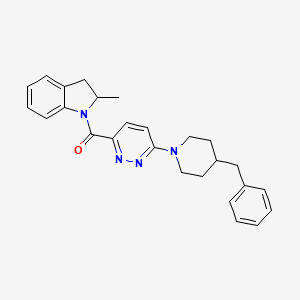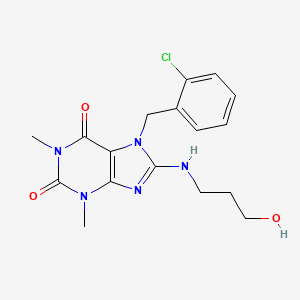
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a pyrimidine ring, a pyridine ring, and an isoxazole ring, making it a unique and potentially valuable molecule in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and pyridine intermediates, followed by the formation of the isoxazole ring. Common reagents used in these reactions include:
Pyrimidine derivatives: Starting materials for the pyrimidine ring.
Pyridine derivatives: Starting materials for the pyridine ring.
Isoxazole formation reagents: Such as hydroxylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its heterocyclic rings are often found in bioactive molecules, making it a candidate for drug discovery research.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.
Receptor binding: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-2-yl)isoxazole-3-carboxamide: A similar compound with a pyridine ring at a different position.
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-4-yl)isoxazole-3-carboxamide: Another similar compound with a pyridine ring at a different position.
Uniqueness
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is unique due to its specific arrangement of heterocyclic rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c21-14(17-6-8-20-7-2-5-18-15(20)22)12-9-13(23-19-12)11-3-1-4-16-10-11/h1-5,7,9-10H,6,8H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLGNNGEDVVMGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCCN3C=CC=NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2379682.png)
![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2379683.png)
![4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2379684.png)





![3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propyl sulfide](/img/structure/B2379693.png)

